molecular formula C16H14ClNO2 B4958968 1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one

1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one

Cat. No. B4958968
M. Wt: 287.74 g/mol
InChI Key: PQMIZDYWZGNWAP-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one, commonly known as Clomiphene, is a synthetic non-steroidal compound that is widely used in scientific research. It is an important tool in the study of reproductive endocrinology and has been extensively researched for its effects on fertility and ovulation. Clomiphene is also used in the treatment of certain medical conditions such as polycystic ovary syndrome (PCOS) and male infertility.

Mechanism of Action

The mechanism of action of Clomiphene involves its ability to bind to estrogen receptors in the hypothalamus and pituitary gland. This results in the inhibition of negative feedback on the release of gonadotropin-releasing hormone (GnRH), which in turn leads to an increase in the release of LH and FSH. This increase in LH and FSH stimulates the ovaries to produce and release mature oocytes, leading to ovulation.
Biochemical and Physiological Effects:
Clomiphene has a number of biochemical and physiological effects on the body. It has been shown to increase levels of LH and FSH, which in turn stimulates the production of estrogen and progesterone. Clomiphene has also been shown to increase the thickness of the endometrial lining, which is important for implantation of a fertilized egg. In addition, Clomiphene has been found to have antiestrogenic effects on the cervix and vagina, which can lead to an increase in the quality and quantity of cervical mucus.

Advantages and Limitations for Lab Experiments

Clomiphene is a valuable tool for scientists studying reproductive endocrinology. It is relatively inexpensive and easy to obtain, making it accessible to a wide range of researchers. Clomiphene is also effective in inducing ovulation in women with ovulatory disorders, making it a useful tool for studying the effects of ovulation on the menstrual cycle. However, there are some limitations to the use of Clomiphene in lab experiments. It is not effective in inducing ovulation in all women, and some women may experience side effects such as hot flashes and mood changes.

Future Directions

There are a number of future directions for Clomiphene research. One area of focus is the development of new drugs that target the same receptors as Clomiphene but with fewer side effects. Another area of interest is the use of Clomiphene in combination with other drugs to improve ovulation induction in women with ovulatory disorders. Finally, there is a need for further research into the long-term effects of Clomiphene on fertility and reproductive health.

Synthesis Methods

The synthesis of Clomiphene involves the condensation of 4-chlorobenzaldehyde with 3-methoxyaniline in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with ethyl acetoacetate to form the final compound. The synthesis of Clomiphene is a complex process that requires careful attention to detail and a high degree of expertise.

Scientific Research Applications

Clomiphene is widely used in scientific research to study the mechanisms of ovulation and fertility. It is commonly used as a tool to induce ovulation in women with ovulatory disorders and has been shown to be effective in increasing the number of ovulatory cycles. Clomiphene is also used in the treatment of male infertility, where it has been shown to improve sperm count and motility. In addition, Clomiphene has been studied for its effects on hormone levels and has been found to increase levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-10-9-16(19)12-5-7-13(17)8-6-12/h2-11,18H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMIZDYWZGNWAP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-EN-1-one

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